molecular formula C19H16ClN3O3S B11393181 2-(benzylsulfonyl)-5-chloro-N-(2-methylphenyl)pyrimidine-4-carboxamide

2-(benzylsulfonyl)-5-chloro-N-(2-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11393181
M. Wt: 401.9 g/mol
InChI Key: QESGJDBEBCVYNR-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-methylphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonyl group, and various aromatic substituents

Preparation Methods

The synthesis of 5-Chloro-N-(2-methylphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the pyrimidine derivative with 2-methylphenyl and phenylmethanesulfonyl groups under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

5-Chloro-N-(2-methylphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl positions, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Chloro-N-(2-methylphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in studies involving enzyme inhibition, protein binding, and cellular assays to understand its biological activity.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industrial Applications: It is explored for use in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2-methylphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its mechanism of action include signal transduction, metabolic pathways, and cellular regulatory mechanisms.

Comparison with Similar Compounds

5-Chloro-N-(2-methylphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide can be compared with similar compounds such as:

The uniqueness of 5-Chloro-N-(2-methylphenyl)-2-phenylmethanesulfonylpyrimidine-4-carboxamide lies in its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16ClN3O3S

Molecular Weight

401.9 g/mol

IUPAC Name

2-benzylsulfonyl-5-chloro-N-(2-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H16ClN3O3S/c1-13-7-5-6-10-16(13)22-18(24)17-15(20)11-21-19(23-17)27(25,26)12-14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,22,24)

InChI Key

QESGJDBEBCVYNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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